2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
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Overview
Description
2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide is a complex organic compound that features a unique combination of a cyclopentyl group, a thiazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting with the preparation of the thiazole and pyrrolidine intermediates. The cyclopentyl group is then introduced through a series of reactions that may include alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new industrial processes and products, including specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring, in particular, is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole-containing molecules, such as:
- 2-cyclopentyl-N-(1,3-thiazol-2-yl)acetamide
- N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
- N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Uniqueness
What sets 2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group, thiazole ring, and pyrrolidine ring in a single molecule allows for a wide range of interactions and activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c18-13(9-11-3-1-2-4-11)16-12-5-7-17(10-12)14-15-6-8-19-14/h6,8,11-12H,1-5,7,9-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZIKHKIKGSLPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2CCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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